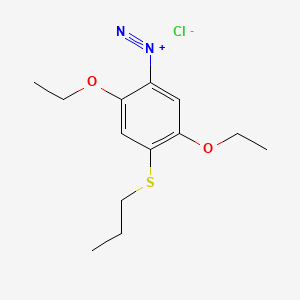
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is a diazonium salt with the molecular formula C11H17ClN2O2S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxy-4-(propylthio)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures. The reaction conditions are crucial to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diethoxy-4-(propylthio)benzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo coupling reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific reaction and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diethoxy-4-morpholinobenzenediazonium chloride
- 2,5-Diethoxy-4-(2-phenylacetamido)-benzenediazonium chloride
Uniqueness
2,5-Diethoxy-4-(propylthio)benzenediazonium chloride is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other diazonium salts. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50978-50-2 |
|---|---|
Molekularformel |
C13H19ClN2O2S |
Molekulargewicht |
302.82 g/mol |
IUPAC-Name |
2,5-diethoxy-4-propylsulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H19N2O2S.ClH/c1-4-7-18-13-9-11(16-5-2)10(15-14)8-12(13)17-6-3;/h8-9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CIFKRJMEMIOHHP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCSC1=C(C=C(C(=C1)OCC)[N+]#N)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















